molecular formula C21H20N4O3S B2538697 N-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251577-08-8

N-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2538697
CAS No.: 1251577-08-8
M. Wt: 408.48
InChI Key: PNDJRKSWHZAXEX-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. This compound is structurally characterized by:

  • A 4-methoxyphenyl group attached to the sulfonamide nitrogen.
  • A 3-methylbenzyl substituent on the adjacent nitrogen.
  • A methyl group at the 3-position of the triazolopyridine ring.

Its molecular formula is C₂₂H₂₂N₄O₃S (calculated molecular weight: 422.5 g/mol), with a logP of 3.25, indicating moderate lipophilicity .

Properties

IUPAC Name

N-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-16-4-3-5-17(12-16)13-25(18-6-8-19(28-2)9-7-18)29(26,27)20-10-11-21-23-22-15-24(21)14-20/h3-12,14-15H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDJRKSWHZAXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyridine core, followed by the introduction of the sulfonamide group and the methoxyphenyl and methylphenyl substituents. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

“N-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “N-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are critical for understanding its physicochemical and biological behavior. Below is a comparative analysis based on substituent variations, synthesis, and activity:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Molecular Formula Key Substituents Molecular Weight (g/mol) logP Melting Point (°C)
Target Compound C₂₂H₂₂N₄O₃S 3-Me-Benzyl, 4-MeO-Ph 422.5 3.25 Not reported
N-[(4-Methoxyphenyl)Methyl]-3-Me-N-(4-Me-Ph)-[1,2,4]Triazolo[4,3-a]Pyridine-6-Sulfonamide (P048-0398) C₂₂H₂₂N₄O₃S 4-MeO-Benzyl, 4-Me-Ph 422.5 3.25 Not reported
N-(4-Cl-Ph)-3-Me-[1,2,4]Triazolo[4,3-a]Pyridine-6-Sulfonamide (6g) C₁₃H₁₁ClN₄O₂S 4-Cl-Ph 322.8 Not reported 206–208
3-Et-N-(3-F-Bn)-N-(4-MeO-Ph)-[1,2,4]Triazolo[4,3-a]Pyridine-6-Sulfonamide C₂₁H₂₁FN₄O₃S 3-F-Benzyl, 4-MeO-Ph, 3-Et 428.5 Not reported Not reported
N-(3,5-DiMe-Ph)-N-(4-MeO-Bn)-3-Me-[1,2,4]Triazolo[4,3-a]Pyridine-8-Sulfonamide (8c) C₂₃H₂₅N₄O₃S 3,5-DiMe-Ph, 4-MeO-Bn 449.5 Not reported 168–169
Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound and P048-0398 share identical molecular formulas but differ in substituent positions (3-Me vs. 4-Me on the benzyl group). Both exhibit logP = 3.25, suggesting similar lipophilicity despite positional isomerism .
  • Chlorine substitution (6g) increases polarity, likely reducing logP compared to methoxy/methyl groups, though data is unavailable .

Impact on Synthesis and Yield :

  • Compound 6g (4-Cl-phenyl analog) was synthesized in 81% yield , while 8c (3,5-dimethylphenyl and 4-methoxybenzyl) had a 62% yield . The target compound’s synthesis efficiency may depend on the reactivity of the 3-methylbenzyl chloride intermediate.

Biological Activity Trends: Analogs with electron-withdrawing groups (e.g., 3-F-benzyl in ) showed potent antimalarial activity (IC₅₀ = 2.24 µM), likely due to enhanced target binding.

Thermal Stability :

  • Higher melting points (e.g., 206–208°C for 6g) correlate with chlorine substituents , which enhance crystalline packing via halogen bonding . The target compound’s melting point is unreported but expected to be lower than chlorinated analogs.

Table 2: Antimalarial Activity of Selected Analogs
Compound IC₅₀ (µM) Target (Plasmodium falciparum) Key Structural Features
3-Et-N-(3-F-Bn)-N-(4-MeO-Ph)-[1,2,4]Triazolo[4,3-a]Pyridine-6-Sulfonamide 2.24 Falcipain-2 3-F-Benzyl, 3-Ethyl
2-(3-Cl-Bn)-8-(Piperidin-1-ylsulfonyl)-[1,2,4]Triazolo[4,3-a]Pyridin-3-one 4.98 Falcipain-2 3-Cl-Benzyl, Piperidine sulfonyl
Target Compound Not tested Not evaluated 3-Me-Benzyl, 4-MeO-Ph

Activity Insights :

  • Fluorine and chlorine substituents enhance activity, likely through improved enzyme inhibition (e.g., falcipain-2 binding) .
  • The target compound’s 3-methylbenzyl group may offer a balance between lipophilicity and steric effects, but its activity remains speculative without direct data.

Biological Activity

N-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound within the triazolopyridine class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an antimalarial agent and its broader implications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C20H20N4O3S\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}_3\text{S}
  • Molecular Weight : 396.46 g/mol
  • Purity : Typically >95%

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compounds in the triazolopyridine class. A virtual screening approach identified several derivatives with promising activity against Plasmodium falciparum, the causative agent of malaria. Notably, compounds with similar structures to this compound demonstrated significant in vitro activity.

Key Findings :

  • Compounds such as 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide exhibited IC50 values of 2.24 µM against P. falciparum .
  • The sulfonamide moiety is crucial for enhancing biological activity, potentially through interactions with target enzymes like falcipain-2 .

Other Biological Activities

Beyond antimalarial effects, triazolopyridine derivatives have been associated with various pharmacological properties:

  • Antibacterial and Antifungal : Compounds have shown moderate activity against several bacterial and fungal strains .
  • Anti-inflammatory : The triazolopyridine scaffold has been linked to anti-inflammatory properties in various assays .
  • Cystic Fibrosis Treatment : Some derivatives are being investigated for their ability to treat cystic fibrosis due to their mechanism of action involving sulfonamide groups .

Synthesis and Evaluation

A series of synthetic routes have been developed to produce this compound and related compounds. The synthesis typically involves multi-step organic reactions leading to high yields and purity.

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamideAntimalarial2.24
This compoundAntibacterialModerate
Various TriazolopyridinesAnti-inflammatoryVaries

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